Gomisin L1
Overview
Description
(-)-Gomisin L1 is a natural product found in Schisandra rubriflora and Schisandra chinensis with data available.
Scientific Research Applications
Oxidative Stress and Osteoblast Differentiation : Gomisin A has been shown to play a role in osteoblast differentiation under high glucose-induced oxidative stress. It enhances the expression of heme oxygenase-1 (HO-1) and mitochondrial biogenesis factors, contributing to increased osteoblast differentiation and mineralization in MC3T3 E1 cells (Takanche et al., 2019).
Inhibition of Adipogenesis and Obesity : Gomisin N has been found to inhibit the differentiation of 3T3-L1 preadipocytes and to prevent high-fat diet-induced obesity in mice. This effect is attributed to its action on early adipogenic stages through impairment of mitotic clonal expansion and other signaling pathways (Jang et al., 2017).
Lipogenesis and Nonalcoholic Fatty Liver Disease : Gomisin J has shown potential benefits in treating nonalcoholic fatty liver disease. It regulates lipogenesis and lipolysis via inhibition of fetuin-A and activation of an AMPK-dependent pathway in HepG2 cells (Kim et al., 2015).
Neuroinflammation and Neuroprotection : Gomisin A inhibits inflammatory responses in N9 microglia by blocking the NF-κB/MAPKs pathway. This suggests its potential neuroprotective effects by attenuating microglia-mediated neuroinflammatory response (Wang et al., 2014).
Depressive-Like Behaviors and Inflammation : Gomisin N has been observed to ameliorate lipopolysaccharide-induced depressive-like behaviors in mice. This is achieved through the inhibition of inflammatory responses and neural activation in specific brain regions (Araki et al., 2016).
Melanogenesis Inhibition : Gomisin N inhibits melanogenesis in melanocytes and zebrafish embryos, potentially through modulating the PI3K/Akt and MAPK/ERK pathways (Chae et al., 2017).
Anticancer Properties : Gomisin N has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells through various signaling pathways, suggesting its potential as a therapeutic agent in cancer treatment (Kang et al., 2012).
Anti-Allergic Effects : Gomisin N exhibits anti-allergic effects and inhibits inflammatory cytokine expression in mouse bone marrow-derived mast cells, indicating its potential use in allergy treatment (Chae et al., 2011).
Mitochondrial Biogenesis in Aging : Gomisin A has been found to promote mitochondrial biogenesis and autophagy, thereby inhibiting aging progression in human diploid fibroblast cells (Kim et al., 2018).
Mechanism of Action
Target of Action
The primary target of (-)-Gomisin L1 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a major immune checkpoint molecule that plays a critical role in cancer immune escape . It is expressed on the surface of tumor cells and interacts with its receptor, Programmed Death 1 (PD-1), which is expressed on T cells .
Mode of Action
(-)-Gomisin L1 interacts with PD-L1, affecting its stability and function . The interaction between PD-L1 and PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . This interaction is crucial in maintaining immune homeostasis and preventing harmful immune responses .
Biochemical Pathways
The PD-1/PD-L1 pathway is the key biochemical pathway affected by (-)-Gomisin L1 . This pathway inhibits the anticancer effect of T cells in the tumor microenvironment (TME), which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . By targeting this pathway, (-)-Gomisin L1 can potentially enhance the anticancer efficacy of PD-1/PD-L1 blockade .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The interaction of (-)-Gomisin L1 with PD-L1 results in the suppression of T cells, ultimately inhibiting their function . This leads to the evasion of tumor cells from immune-mediated killing . By blocking the pd-1/pd-l1 signaling pathway, (-)-gomisin l1 can potentially prevent tumor immune evasion .
Action Environment
The action of (-)-Gomisin L1 is influenced by the tumor microenvironment (TME). The TME, which includes various immune cells, stromal cells, and extracellular matrix, can affect the efficacy and stability of (-)-Gomisin L1
Properties
IUPAC Name |
(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-43-2 | |
Record name | Gomisin L1, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN L1, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gomisin L1 in exhibiting anti-tumor activity?
A1: Research suggests that this compound induces apoptosis (programmed cell death) in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX). [] This is supported by findings that inhibiting NOX with either an inhibitor or siRNA significantly reduces both ROS production and cell death induced by this compound. []
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they consistently refer to it as a dibenzocyclooctadiene lignan. [, , ] For detailed spectroscopic data and structural characterization, a deeper dive into the full research papers and related chemical databases would be necessary.
Q3: Has this compound been found in any plant species other than Schisandra chinensis?
A3: Yes, this compound has been isolated from the stem of Schisandra neglecta A.C. Smith for the first time. [] This suggests that this compound may be present in other Schisandra species and could be a potential target for further phytochemical investigation.
Q4: What analytical methods have been employed to identify and quantify this compound?
A6: While the specific analytical techniques used are not detailed in the abstracts, they mention employing various chromatography methods such as silica gel chromatography, prep-HPLC, and prep-TLC for the isolation of this compound. [, ] Additionally, spectroscopic methods like MS and NMR were used for structural elucidation. []
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